molecular formula C19H23N3O3 B2999162 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2379986-99-7

2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone

Cat. No. B2999162
CAS RN: 2379986-99-7
M. Wt: 341.411
InChI Key: DKEWRNVINXELIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. The compound is synthesized using a specific method and has been shown to have a mechanism of action that affects certain biological processes. In

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves its interaction with specific neurotransmitter receptors. The compound acts as a partial agonist at the dopamine D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. At the serotonin 5-HT1A receptor, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone acts as an antagonist, meaning it blocks the receptor from being activated by serotonin. These interactions with neurotransmitter receptors can affect various biological processes, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone can have various biochemical and physiological effects, depending on the specific biological process being studied. For example, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been shown to increase dopamine release in certain brain regions, which can affect mood and reward processing. The compound has also been shown to improve cognitive performance in certain tasks. However, the effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone can vary depending on the dose and duration of exposure, as well as individual differences in biology and behavior.

Advantages and Limitations for Lab Experiments

2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has several advantages for use in lab experiments. Its selectivity for specific neurotransmitter receptors allows researchers to study the role of these receptors in various biological processes. Additionally, the compound has a relatively long half-life, meaning it remains active in the body for a longer period of time than some other compounds. However, there are also limitations to using 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. Additionally, the compound has not been extensively studied in humans, so its effects on human biology and behavior are not well understood.

Future Directions

There are several future directions for research on 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One area of interest is its potential use in the treatment of certain psychiatric disorders, such as depression and schizophrenia. Additionally, researchers are interested in exploring the effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone on other neurotransmitter systems, such as the glutamate system. Finally, there is a need for further research on the safety and potential side effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, particularly in human subjects.

Synthesis Methods

The synthesis of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves several steps. First, 3-methylphenol is reacted with 1-chloro-2-propanol in the presence of a base to form 2-(3-methylphenoxy)propan-1-ol. This intermediate is then reacted with 4-(5-methylpyrimidin-2-yl)oxypiperidine in the presence of a catalyst to form the final product, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. The synthesis method is complex and requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have a selective effect on certain neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This selectivity makes 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone a valuable tool for studying the role of these receptors in various biological processes.

properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-4-3-5-17(10-14)24-13-18(23)22-8-6-16(7-9-22)25-19-20-11-15(2)12-21-19/h3-5,10-12,16H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEWRNVINXELIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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